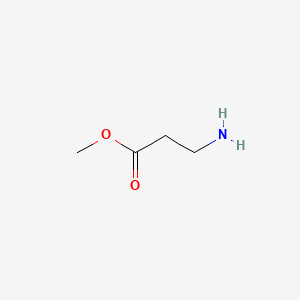

Methyl 3-aminopropanoate

Übersicht

Beschreibung

Methyl 3-aminopropanoate, also known as methyl β-alaninate, is an organic compound with the molecular formula C4H9NO2. It is a derivative of β-alanine, where the carboxyl group is esterified with methanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-aminopropanoate is typically synthesized through the esterification of β-alanine with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

CH2(CH2CH2−COOH)NH2+CH3OH→CH2(CH2CH2−COOCH3)NH2+H2O

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of β-alanine and methanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the reactants and by-products.

Types of Reactions:

Hydrolysis: The ester group in this compound can be hydrolyzed to regenerate β-alanine and methanol. This reaction typically requires an aqueous base or acid.

Reduction: The amine group can be reduced to form a primary alcohol.

Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form new C-N bonds.

Common Reagents and Conditions:

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Condensation: Aldehydes or ketones in the presence of a catalyst such as acetic acid.

Major Products:

Hydrolysis: β-Alanine and methanol.

Reduction: Primary alcohol derivatives.

Condensation: Schiff bases or imines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Methyl 3-aminopropanoate is synthesized through the esterification of β-alanine. This process involves the reaction of β-alanine with methanol, resulting in the formation of this compound hydrochloride. This compound can serve as a precursor for various derivatives used in pharmaceutical applications.

Synthesis of Ligands

This compound is utilized in the synthesis of bidentate ligands, which are crucial in coordination chemistry. These ligands can form stable complexes with metal ions, enhancing their catalytic properties in various reactions. For instance, a study demonstrated the use of this compound to create a water-soluble bidentate pyridine-acid ligand that was effective in quantifying bovine serum albumin using fluorescence spectroscopy .

Pharmaceutical Development

The compound has been explored for its potential in drug development, particularly as a building block for amino acid derivatives. Research indicates that derivatives of this compound exhibit significant biological activities, including antinociceptive and neuroprotective effects. These properties suggest its potential use in treating pain and neurodegenerative diseases .

Case Study 1: Antinociceptive Properties

In vivo studies involving this compound derivatives showed significant antinociceptive effects in rodent models of neuropathic pain. The mechanisms involved may include inhibition of neurotransmitter uptake, particularly GABA transporters, which play a critical role in pain modulation .

Case Study 2: Neuroprotective Effects

Preliminary research has indicated that certain derivatives of this compound can protect neuronal cells from apoptosis. This suggests a potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where cell death is a major concern .

Data Tables

Wirkmechanismus

The mechanism of action of methyl 3-aminopropanoate primarily involves its functional groups:

Amine Group: This group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Ester Group: This group can undergo hydrolysis to release β-alanine, which can then participate in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-aminopropanoate: Similar to methyl 3-aminopropanoate but with an ethyl ester group instead of a methyl ester group.

Methyl 2-aminopropanoate: Similar structure but with the amine group on the second carbon instead of the third.

Uniqueness: this compound is unique due to its specific placement of the amine group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in biological activity and applications in synthesis compared to its analogs.

Biologische Aktivität

Methyl 3-aminopropanoate, also known as this compound hydrochloride (CAS No. 3196-73-4), is a compound that has garnered attention for its various biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

This compound hydrochloride exhibits the following chemical properties:

- Molecular Formula : C₄H₉NO₂·HCl

- Molecular Weight : 139.58 g/mol

- Density : 1.013 g/cm³

- Melting Point : 102–104 °C

- Boiling Point : 151.8 °C at 760 mmHg

- Flash Point : 26.5 °C

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures due to its irritant nature .

Synthesis

This compound is synthesized through the esterification of β-alanine. The process involves reacting β-alanine with methanol in the presence of a catalyst to yield this compound, which can then be converted into its hydrochloride form for enhanced solubility and stability .

Antiviral Properties

Recent studies have demonstrated that this compound derivatives exhibit significant antiviral activity, particularly against HIV. For instance, a compound derived from this compound showed nanomolar binding affinities for the mu-opioid receptor (MOR) and CCR5, inhibiting HIV entry into cells effectively. This was evidenced by its ability to block viral infection in TZM-bl cells and peripheral blood mononuclear cells (PBMCs) .

Antioxidant Activity

Research indicates that amino acids, including those related to this compound, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting lipids in frying oils from oxidation. This suggests potential applications in food preservation and health supplements .

Case Studies

-

Antiviral Mechanism Study :

- A study analyzed the mechanism of action of a derivative of this compound (VZMC013), revealing that it effectively inhibited HIV entry by targeting both MOR and CCR5 receptors. The binding affinity was measured with a Ki value of approximately 6.05 nM, indicating strong interaction with these receptors .

- Antioxidant Efficacy in Food Systems :

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound derivatives:

| Compound | Biological Activity | Binding Affinity (Ki, nM) |

|---|---|---|

| VZMC013 | Inhibits HIV entry | 6.05 ± 0.22 |

| Naltrexone | MOR antagonist | 0.7 ± 0.1 |

| Amino Acids | Antioxidant in frying oils | Variable |

Eigenschaften

IUPAC Name |

methyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCXPYDBYUEZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194322 | |

| Record name | Methyl beta-alanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4138-35-6 | |

| Record name | Methyl beta-alanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl beta-alanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can methyl 3-aminopropanoate be used as a starting material for synthesizing more complex molecules?

A1: Yes, this compound serves as a versatile building block in organic synthesis. [] For instance, it can be employed in the synthesis of chiral β3-amino esters via an iridium-catalyzed asymmetric allylation reaction followed by a 2-aza-Cope rearrangement. [] This method allows for the introduction of a versatile alkene group, further expanding its synthetic utility.

Q2: Are there any established methods to synthesize peptides incorporating derivatives of 3-aminopropanoic acid?

A2: Yes, researchers have successfully synthesized β-peptides containing derivatives of 3-aminopropanoic acid, specifically 2,2- and 3,3-dimethyl derivatives. [] These derivatives are readily synthesized from starting materials like 3-methylbut-2-enoic acid and Boc-protected this compound. [] The coupling of these amino acids to form peptides is achieved using established methods for β-peptide synthesis. []

Q3: What unique structural features have been observed in peptides containing 2,2- or 3,3-dimethyl derivatives of 3-aminopropanoic acid?

A3: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed a distinct structural motif in a synthesized tripeptide composed of 2,2-dimethyl derivatives of 3-aminopropanoic acid. [] This tripeptide forms a ten-membered H-bonded ring structure, proposed as a potential turn-forming motif in β-peptides. [] This discovery holds significance for designing β-peptides with specific secondary structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.